molecular formula C40H51NO15 B1194435 Trisarubicinol CAS No. 80470-08-2

Trisarubicinol

Cat. No. B1194435
CAS RN: 80470-08-2
M. Wt: 785.8 g/mol
InChI Key: RFRIIINGCQOYCL-QCPFSNFXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Iron(III)-Binding and Cardiovascular Safety

Trisarubicinol, like other quinolone derivatives such as vosaroxin, has been studied for its iron(III)-binding properties. Research has shown that these compounds form stable iron complexes, which are crucial in their mechanism of action targeting the topoisomerase II enzyme. This property may contribute to a better safety profile in terms of cardiovascular risks compared to anthracyclines, as demonstrated in a study by Mjos et al. (2015) (Mjos et al., 2015).

Molecular Pharmacology and DNA Damage

Trisarubicinol is also recognized for its role in inducing DNA damage, specifically double-strand breaks, through its interaction with DNA and inhibition of topoisomerase II. This action is critical in triggering apoptosis in cancer cells. A study by Hawtin et al. (2010) highlighted the unique pattern of DNA damage and repair induced by vosaroxin, a compound similar to trisarubicinol, compared to other drugs like doxorubicin, suggesting a distinct mechanism of action (Hawtin et al., 2010).

QSAR and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been instrumental in understanding the activity of trisarubicinol analogs. For example, research on s-triazine herbicides, which share structural similarities with trisarubicinol, has provided insights into how electronic structure and three-dimensional conformation affect activity. Such studies help in predicting the behavior of these compounds and their potential as anticancer agents (Jiang Hui, 2005).

Interaction with Enzymes and Cells

Trisarubicinol's interaction with enzymes and cells is another key area of research. The effect of trisarubicinol and its derivatives on enzymes like protoporphyrinogen oxidase (PPO) has been explored through docking and 3D QSAR studies. These studies help understand how trisarubicinol influences enzyme activity, which is crucial in developing effective cancer therapies (Roy & Paul, 2010).

Biodegradable Polymeric Nanoparticles

The development of biodegradable thermoresponsive polymeric magnetic nanoparticles for drug delivery is another exciting application. These nanoparticles can encapsulate drugs like doxorubicin, a compound closely related to trisarubicinol. Their unique structure allows for controlled drug release, which is a significant advancement in targeted cancer therapy (Andhariya et al., 2011).

properties

CAS RN

80470-08-2

Molecular Formula

C40H51NO15

Molecular Weight

785.8 g/mol

IUPAC Name

(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1

InChI Key

RFRIIINGCQOYCL-QCPFSNFXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

synonyms

trisarubicinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisarubicinol
Reactant of Route 2
Reactant of Route 2
Trisarubicinol
Reactant of Route 3
Trisarubicinol
Reactant of Route 4
Trisarubicinol
Reactant of Route 5
Trisarubicinol
Reactant of Route 6
Trisarubicinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.